molecular formula C18H26N2O5S B5541134 Methyl 2-[(1-butylsulfonylpiperidine-4-carbonyl)amino]benzoate

Methyl 2-[(1-butylsulfonylpiperidine-4-carbonyl)amino]benzoate

Cat. No.: B5541134
M. Wt: 382.5 g/mol
InChI Key: ZBKBJFCEWAYGMY-UHFFFAOYSA-N
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Description

Methyl 2-[(1-butylsulfonylpiperidine-4-carbonyl)amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a benzoate ester, and a butylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(1-butylsulfonylpiperidine-4-carbonyl)amino]benzoate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the butylsulfonyl group, and the esterification of the benzoate. Common synthetic routes may involve:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Butylsulfonyl Group: This step often involves sulfonylation reactions using reagents like butylsulfonyl chloride.

    Esterification of Benzoate: The final step involves esterification reactions using methanol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1-butylsulfonylpiperidine-4-carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2-[(1-butylsulfonylpiperidine-4-carbonyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(1-butylsulfonylpiperidine-4-carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to influence cellular signaling.

    Pathway Modulation: Affecting key pathways involved in inflammation, microbial growth, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]benzoate
  • Methyl 2-[(1-ethylsulfonylpiperidine-4-carbonyl)amino]benzoate
  • Methyl 2-[(1-propylsulfonylpiperidine-4-carbonyl)amino]benzoate

Uniqueness

Methyl 2-[(1-butylsulfonylpiperidine-4-carbonyl)amino]benzoate is unique due to its specific butylsulfonyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in molecular size, hydrophobicity, and reactivity.

Properties

IUPAC Name

methyl 2-[(1-butylsulfonylpiperidine-4-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-3-4-13-26(23,24)20-11-9-14(10-12-20)17(21)19-16-8-6-5-7-15(16)18(22)25-2/h5-8,14H,3-4,9-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKBJFCEWAYGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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